

An In-depth Technical Guide to β -D-N4-hydroxycytidine (EIDD-1931)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EIDD-1931

Cat. No.: B613837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

β -D-N4-hydroxycytidine (NHC), also known as **EIDD-1931**, is a potent ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. As the active metabolite of the prodrug Molnupiravir, NHC exerts its antiviral effect through a mechanism of lethal mutagenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NHC. Detailed experimental protocols for its synthesis, in vitro evaluation, and quantification in biological matrices are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

β -D-N4-hydroxycytidine is a cytidine analog characterized by a hydroxyl group at the N4 position of the cytosine base. This modification is critical to its mechanism of action.

Table 1: Chemical and Physical Properties of β -D-N4-hydroxycytidine

Property	Value	Reference(s)
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one	[1][2]
Synonyms	EIDD-1931, NHC, N4-Hydroxycytidine	[1][3]
CAS Number	3258-02-4	[1][4][5]
PubChem CID	197020	[1][6]
Molecular Formula	C ₉ H ₁₃ N ₃ O ₆	[1][4][7]
Molecular Weight	259.22 g/mol	[1][5][7]
Solubility	DMSO: 10 mg/mL, 20 mg/mL, 25 mg/mL PBS (pH 7.2): 10 mg/mL Water: 15 mg/mL (with slight warming)	[4][5][8]
Storage	Lyophilized: -20°C, desiccated (stable for 24 months) In solution: -20°C (use within 3 months)	[5]

Mechanism of Action: Lethal Mutagenesis

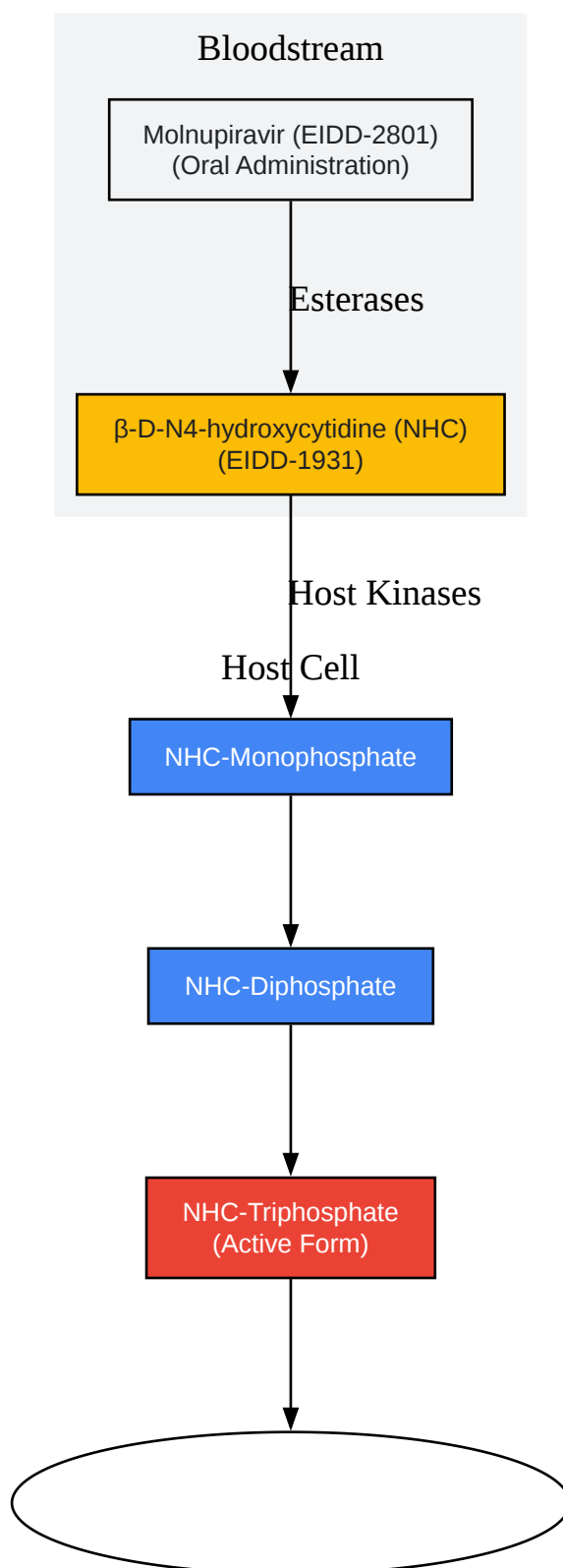
The antiviral activity of β-D-N4-hydroxycytidine stems from its ability to induce an "error catastrophe" during viral replication.[9] The key to this mechanism lies in the tautomeric nature of the N4-hydroxycytosine base. It can exist in two forms: an amino form that mimics cytidine and an imino form that mimics uridine.[10]

This dual identity allows the triphosphate form of NHC (NHC-TP) to be incorporated into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp) opposite either guanine (as a cytidine analog) or adenine (as a uridine analog).[11] Once incorporated, the NHC in the template strand can then direct the incorporation of either adenine or guanine in the subsequent round of replication, leading to an accumulation of G-to-A and C-to-T transition

mutations throughout the viral genome.[12] This rapid increase in mutations ultimately proves lethal to the virus.

Metabolic Activation Pathway

β -D-N4-hydroxycytidine is the active metabolite of the orally administered prodrug Molnupiravir (EIDD-2801).[4][13] Molnupiravir is designed to increase the bioavailability of NHC.[14]



[Click to download full resolution via product page](#)

Caption: Metabolic activation of Molnupiravir to active NHC-TP.

Antiviral Activity

β -D-N4-hydroxycytidine has demonstrated potent in vitro activity against a wide array of RNA viruses. The table below summarizes its efficacy, presented as 50% effective concentration (EC_{50}) or 50% inhibitory concentration (IC_{50}) values from various studies.

Table 2: In Vitro Antiviral Activity of β -D-N4-hydroxycytidine (NHC)

Virus	Cell Line	EC ₅₀ / IC ₅₀ (μM)	Reference(s)
Coronaviridae			
SARS-CoV-2	Vero	0.3	[8][15]
SARS-CoV-2	Calu-3	0.08 - 0.4	[16][17]
SARS-CoV-2	hACE2-A549	0.1 - 3.0	[16][17]
SARS-CoV	Vero 76	0.1	[5][8][15]
MERS-CoV	Calu-3 2B4	0.15	[8][15]
MERS-CoV	Vero	0.56	[18]
Murine Hepatitis Virus (MHV)	DBT	0.17	[18]
Feline Infectious Peritonitis Virus (FIPV)	CRFK	0.09	[19]
Flaviviridae			
Hepatitis C Virus (HCV)	Huh-7	-	[2][5]
Togaviridae			
Venezuelan Equine Encephalitis Virus (VEEV)	Vero	0.426	[8]
Chikungunya Virus (CHIKV)	Huh-7	0.8	[20]
Enteroviridae			
Enterovirus 71 (EV-A71)	RD	5.13 ± 0.56	[21]
Enterovirus 71 (EV-A71)	Vero	7.04 ± 0.38	[21]

Enterovirus 71 (EV-A71)

Huh-7

4.43 ± 0.33

[\[21\]](#)

Experimental Protocols

Synthesis of β -D-N4-hydroxycytidine

Several synthetic routes to NHC have been reported, commonly starting from uridine. A general approach involves the protection of the hydroxyl groups of uridine, activation of the C4 position of the pyrimidine ring, reaction with hydroxylamine, and subsequent deprotection.

Example Protocol Outline (adapted from multiple sources):[\[14\]](#)[\[22\]](#)[\[23\]](#)

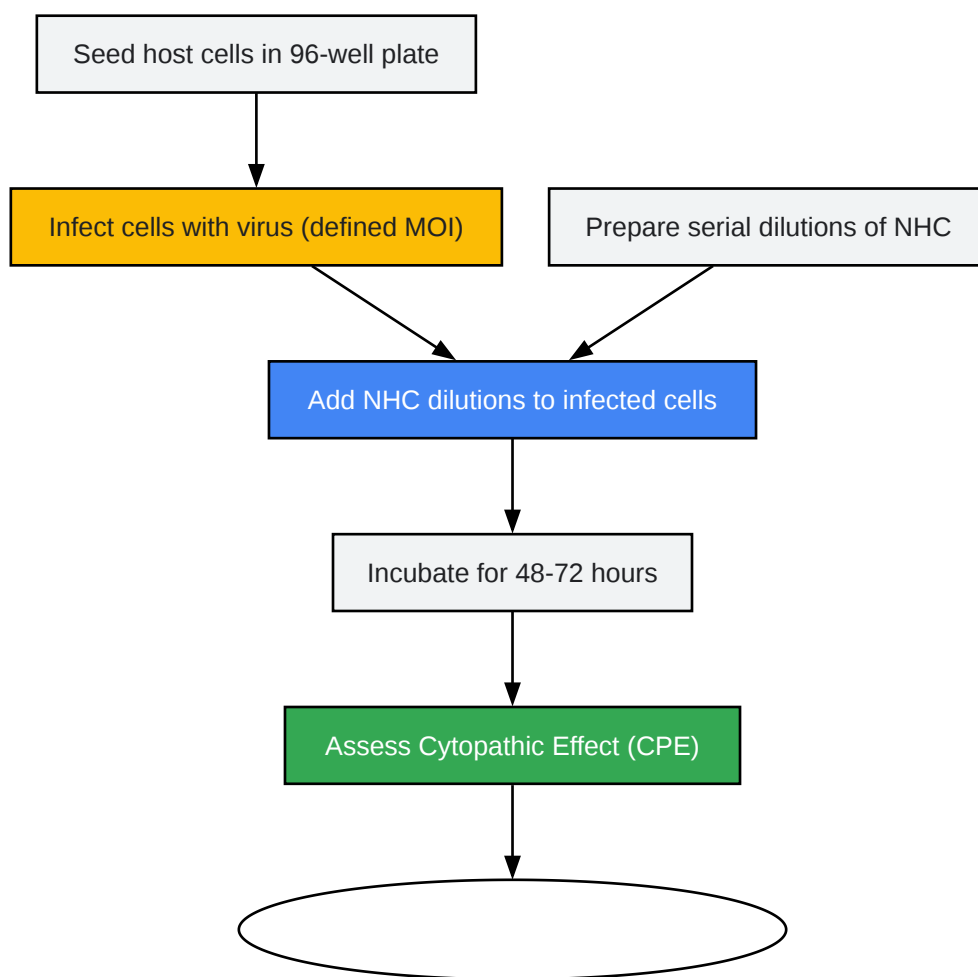
- Protection: Protect the 2', 3', and 5'-hydroxyl groups of uridine using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole in DMF.
- C4 Activation: Activate the C4 carbonyl group of the protected uridine. This can be achieved through various methods, including:
 - Reaction with a peptide coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like cesium carbonate.
 - Conversion to a 4-chloropyrimidinone intermediate using reagents like triphenylphosphine and carbon tetrachloride.
- Hydroxylamine Reaction: React the activated intermediate with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIEA) to form the N4-hydroxycytidine moiety.
- Deprotection: Remove the silyl protecting groups using a fluoride source like triethylamine trihydrofluoride ($\text{Et}_3\text{N} \cdot 3\text{HF}$) or ammonium fluoride to yield β -D-N4-hydroxycytidine.
- Purification: The final product is typically purified by recrystallization or chromatography.

In Vitro Antiviral Activity Assay

A common method to assess the antiviral efficacy of NHC is the cytopathic effect (CPE) inhibition assay or a virus yield reduction assay.

General Protocol for CPE Inhibition Assay:[[16](#)][[21](#)][[24](#)][[25](#)]

- **Cell Seeding:** Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to allow for the formation of a confluent monolayer.
- **Compound Dilution:** Prepare a serial dilution of β -D-N4-hydroxycytidine in cell culture medium.
- **Infection:** Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).
- **Treatment:** After a brief viral adsorption period, remove the inoculum and add the media containing the different concentrations of NHC. Include appropriate controls (virus-only and cells-only).
- **Incubation:** Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 48-72 hours).
- **CPE Assessment:** Evaluate the CPE in each well, often aided by staining with a vital dye like neutral red or crystal violet.
- **Data Analysis:** Determine the EC_{50} value by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N4-Hydroxycytidine | C₉H₁₃N₃O₆ | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. santiago-lab.com [santiago-lab.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Beta-d-N4-Hydroxycytidine | Cell Signaling Technology [cellsignal.com]

- 6. β -D-N⁴-hydroxycytidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Beta-D-N4-hydroxycytidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. N(4)-hydroxycytidine | 3258-02-4 [chemicalbook.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Development and validation of assays for the quantification of β -D-N4-hydroxycytidine in human plasma and β -D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β -D-N4-hydroxycytidine) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of assays for the quantification of β -D-N4-hydroxycytidine in human plasma and β -D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new β -D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EIDD-1931 | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Small-Molecule Antiviral β -d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β -D-N4-hydroxycytidine) in Human Plasma [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to β -D-N4-hydroxycytidine (EIDD-1931)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613837#chemical-structure-and-properties-of-d-n4-hydroxycytidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com